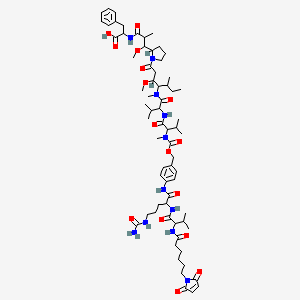

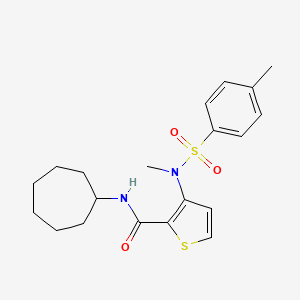

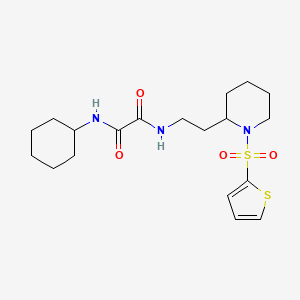

N-cycloheptyl-3-(N,4-dimethylphenylsulfonamido)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

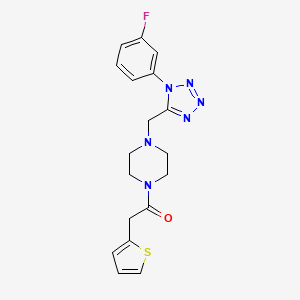

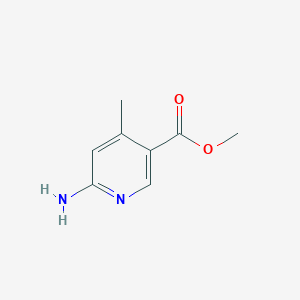

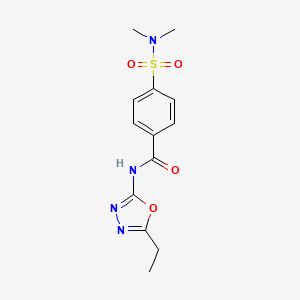

“N-cycloheptyl-3-(N,4-dimethylphenylsulfonamido)thiophene-2-carboxamide” is a chemical compound. It is a derivative of thiophene, a five-membered heterocyclic compound that contains sulfur . Thiophene and its derivatives have been found in a number of FDA-approved drugs with various pharmacological activities .

Synthesis Analysis

The synthesis of thiophene derivatives has been described in the literature . An efficient and atom economic modification of a previously reported synthetic pathway to tetrasubstituted thiophenes is described . The previously published synthetic methodology involved a one pot procedure starting with ketene dithioacetal and an appropriate secondary amine, and subsequent reaction with Na 2 S and phenacyl bromide .Molecular Structure Analysis

Thiophene is a five-membered heterocyclic compound that contains sulfur . It is considered to be a structural alert with formula C4H4S . The compound crystallized in the monoclinic crystal system and P2 1 space group with four molecules of the compound in the asymmetric unit .Chemical Reactions Analysis

Thiophene derivatives are synthesized through various reactions . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Properties

Thiophene derivatives, including those with sulfonamido groups, are significant in organic synthesis for their role in constructing complex molecules. For instance, dearomatising rearrangements of lithiated thiophenecarboxamides have been explored for synthesizing pyrrolinones, azepinones, or partially saturated azepinothiophenes, showcasing the versatility of thiophene derivatives in organic synthesis (Clayden et al., 2004). Such reactions highlight the potential for N-cycloheptyl-3-(N,4-dimethylphenylsulfonamido)thiophene-2-carboxamide to serve as a precursor or intermediate in synthesizing various heterocyclic compounds.

Material Science Applications

In material science, thiophene-based compounds have been studied for their electronic properties and potential use in electronic devices. The synthesis and study of sulfur-containing linkers and their inclusion in cyclodextrin dimers, for instance, suggest applications in developing novel materials with specific binding properties and electronic features (Yamamura et al., 1999). This research avenue might be applicable to N-cycloheptyl-3-(N,4-dimethylphenylsulfonamido)thiophene-2-carboxamide, exploring its potential in creating new materials or sensors.

Medicinal Chemistry and Drug Development

Sulfonamide compounds are known for their broad application in medicinal chemistry, including as antimicrobial agents. The exploration of thiophene sulfonamides for their antimicrobial activity, such as in the synthesis of thiophenyl pyrazoles and isoxazoles with potential antibacterial and antifungal effects, indicates the relevance of sulfonamide and thiophene moieties in developing new therapeutics (Sowmya et al., 2018). This suggests that N-cycloheptyl-3-(N,4-dimethylphenylsulfonamido)thiophene-2-carboxamide could be investigated for similar biological activities, contributing to the search for new drug candidates.

Mecanismo De Acción

While the specific mechanism of action for “N-cycloheptyl-3-(N,4-dimethylphenylsulfonamido)thiophene-2-carboxamide” is not available, similar compounds have been studied. For example, Lotilaner, a parasiticide that works against Demodex mites, is a non-competitive antagonist of the gamma-aminobutyric acid (GABA)-gated chloride channel (GABACl) selective for mites .

Safety and Hazards

Direcciones Futuras

The future directions for “N-cycloheptyl-3-(N,4-dimethylphenylsulfonamido)thiophene-2-carboxamide” and similar compounds could involve further studies on their synthesis, properties, and potential applications . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Propiedades

IUPAC Name |

N-cycloheptyl-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3S2/c1-15-9-11-17(12-10-15)27(24,25)22(2)18-13-14-26-19(18)20(23)21-16-7-5-3-4-6-8-16/h9-14,16H,3-8H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHDRURYTTPOUDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NC3CCCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cycloheptyl-3-(N,4-dimethylphenylsulfonamido)thiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[benzyl(methyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2893060.png)

![Diethyl 5-[(5-chloro-2-nitrobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2893066.png)

![6-Chloro-2-(4-chlorophenyl)-3-(morpholinomethyl)imidazo[1,2-a]pyridine](/img/structure/B2893073.png)

![2-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2893079.png)